molecular formula C17H16N2O3 B2436758 N-benzyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide CAS No. 851988-84-6

N-benzyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

Cat. No.: B2436758
CAS No.: 851988-84-6
M. Wt: 296.326
InChI Key: ITBFBMFKNIJYIU-UHFFFAOYSA-N
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Description

“N-benzyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide” is an organic compound . It belongs to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids .

Scientific Research Applications

Analgesic and Anti-Inflammatory Properties

  • N-benzyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide derivatives, particularly those with 2-oxo-3H-benzoxazole structures, have been researched for their analgesic and anti-inflammatory properties. These compounds are known to exhibit potent activity by inhibiting prostaglandin E2 synthesis (Gülcan et al., 2003).

Antitumor Activity

  • Some benzoxazole derivatives, including those structurally related to this compound, have demonstrated significant antitumor activity. These compounds have shown broad-spectrum activity against various cancer cell lines, with some showing selective activities toward specific cancer types (Al-Suwaidan et al., 2016).

Inhibition of Matrix Metalloproteinases (MMPs)

  • Studies on benzoxazole derivatives have highlighted their potential in inhibiting MMPs, which play a role in tissue damage and inflammation. Some derivatives exhibited significant inhibitory activity at nanomolar levels, suggesting their effectiveness in inflammatory and potential wound healing applications (Incerti et al., 2018).

Anticonvulsant Properties

  • N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives have been investigated for their anticonvulsant properties. These compounds showed protection in various preclinical seizure models, suggesting their potential as antiepileptic drugs (Kamiński et al., 2015).

Immunomodulating Activity

  • Some N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, related to the benzoxazole structure, have been synthesized and found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses, suggesting their potential as immunomodulating agents (Doria et al., 1991).

Antimicrobial Activity

  • Research on N-(naphthalen-1-yl)propanamide derivatives has revealed notable antimicrobial activities against various bacteria and fungi species. This suggests the potential use of these compounds in treating microbial infections (Evren et al., 2020).

Psychotropic Activity

  • New N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives have been found to possess psychotropic activities in vivo, indicating their potential use in treating psychological disorders (Zablotskaya et al., 2013).

Antibacterial and Antifungal Agents

  • Certain this compound derivatives have been identified as potential antibacterial and antifungal agents. Their structural variations contribute to their antimicrobial efficacy (Zala et al., 2015).

Properties

IUPAC Name

N-benzyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-16(18-12-13-6-2-1-3-7-13)10-11-19-14-8-4-5-9-15(14)22-17(19)21/h1-9H,10-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBFBMFKNIJYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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